molecular formula C7H10O3 B038419 Methyl 3,4-dihydro-2H-pyran-4-carboxylate CAS No. 116586-87-9

Methyl 3,4-dihydro-2H-pyran-4-carboxylate

Cat. No.: B038419
CAS No.: 116586-87-9
M. Wt: 142.15 g/mol
InChI Key: QGRJBHKGIAEZBP-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyran-4-carboxylate is an organic compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have significant biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydro-2H-pyran-4-carboxylate can be synthesized through various methods. One common approach involves the condensation of aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. For instance, a reaction involving 1-bromo-3-chloropropane and methyl acetoacetate in the presence of sodium methylate under nitrogen atmosphere can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-pyran-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical applications .

Comparison with Similar Compounds

Methyl 3,4-dihydro-2H-pyran-4-carboxylate can be compared with other pyran derivatives such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRJBHKGIAEZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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